BenchChemオンラインストアへようこそ!

N-(4-(1-Phenyl-1H-pyrazol-5-yl)phenyl)pyrimidine-4-carboxamide

Physicochemical profiling Drug-likeness Lead optimization

N-(4-(1-Phenyl-1H-pyrazol-5-yl)phenyl)pyrimidine-4-carboxamide (CAS 62089-26-3) is a synthetic small-molecule hybrid featuring a 1,5-diarylpyrazole moiety connected via a para-substituted phenyl spacer to a pyrimidine-4-carboxamide core. The compound has a molecular weight of 341.37 g/mol, a calculated logP of 3.83, and a topological polar surface area (tPSA) of 80 Ų, placing it within drug-like chemical space.

Molecular Formula C20H15N5O
Molecular Weight 341.4 g/mol
CAS No. 62089-26-3
Cat. No. B12913292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(1-Phenyl-1H-pyrazol-5-yl)phenyl)pyrimidine-4-carboxamide
CAS62089-26-3
Molecular FormulaC20H15N5O
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=CC=N2)C3=CC=C(C=C3)NC(=O)C4=NC=NC=C4
InChIInChI=1S/C20H15N5O/c26-20(18-10-12-21-14-22-18)24-16-8-6-15(7-9-16)19-11-13-23-25(19)17-4-2-1-3-5-17/h1-14H,(H,24,26)
InChIKeyJAIOUSDDSPEONU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for N-(4-(1-Phenyl-1H-pyrazol-5-yl)phenyl)pyrimidine-4-carboxamide (CAS 62089-26-3): A Structurally Defined Pyrazole-Pyrimidine Hybrid


N-(4-(1-Phenyl-1H-pyrazol-5-yl)phenyl)pyrimidine-4-carboxamide (CAS 62089-26-3) is a synthetic small-molecule hybrid featuring a 1,5-diarylpyrazole moiety connected via a para-substituted phenyl spacer to a pyrimidine-4-carboxamide core [1]. The compound has a molecular weight of 341.37 g/mol, a calculated logP of 3.83, and a topological polar surface area (tPSA) of 80 Ų, placing it within drug-like chemical space [1]. While the pyrimidine-4-carboxamide scaffold is a recognized privileged structure in kinase inhibitor discovery, no direct biological activity data have been deposited in public databases (ChEMBL, BindingDB, PubChem BioAssay) for this specific compound as of 2026 [1][2]. Consequently, procurement decisions must be guided by structural differentiation from close analogs and class-level inferences drawn from the 1,5-diarylpyrazole and pyrimidine-4-carboxamide chemotypes.

Why CAS 62089-26-3 Cannot Be Interchanged with Generic Pyrazole-Pyrimidine Analogs During Procurement


Substituting N-(4-(1-Phenyl-1H-pyrazol-5-yl)phenyl)pyrimidine-4-carboxamide with structurally similar compounds listed under the same broad chemotype carries quantifiable risk. The compound possesses a specific 1,5-diarylpyrazole substitution pattern (1-phenyl, 5-(4-aminophenyl)) linked to a pyrimidine-4-carboxamide via an amide bond at the para position [1]. By contrast, close analogs such as 5,6-dimethyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)pyrimidine-4-carboxamide differ in pyrazole substitution regiochemistry (3-methyl-1-phenyl at the 1,5-positions) and the presence of geminal dimethyl groups on the pyrimidine ring [2]. Even regioisomeric shifts of the phenyl group from the pyrazole N1 to the C3 position are known to significantly alter kinase selectivity profiles and cellular potency in the 1,5-diarylpyrazole series [3]. These structural differences can lead to divergent hydrogen-bonding patterns at the hinge region of ATP-binding sites, as crystallographic and docking studies of related 1,5-diarylpyrazoles have demonstrated [3]. Therefore, generic substitution without empirical validation of target engagement, selectivity, and physicochemical behavior is not supported by the available chemical biology evidence.

Quantitative Differentiation Evidence for CAS 62089-26-3 vs. Closest Structural Analogs


Physicochemical Differentiation: CAS 62089-26-3 vs. 5,6-Dimethyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)pyrimidine-4-carboxamide

CAS 62089-26-3 (target compound) lacks the two methyl substituents on the pyrimidine ring (C5 and C6 positions) and the methyl group on the pyrazole C3 position present in 5,6-dimethyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)pyrimidine-4-carboxamide [1]. This results in a lower molecular weight (341.37 vs. 369.42 g/mol), reduced logP (3.83 vs. estimated >4.0), a smaller fraction of sp3-hybridized carbons (0.10 vs. ~0.25), and higher tPSA (80 Ų vs. ~65 Ų) [1][2]. The absence of pyrimidine methyl groups eliminates potential steric clashes with the kinase hinge region and alters the conformational flexibility and metabolic vulnerability of the molecule [1]. These differences are relevant for solubility, permeability, and metabolic stability optimization in early lead development.

Physicochemical profiling Drug-likeness Lead optimization

Kinase Hinge-Binding Potential: Class-Level Evidence from 1,5-Diarylpyrazole Chemotype vs. Classical Pyrazolopyrimidine Scaffolds

The 1,5-diarylpyrazole scaffold, which forms the core of CAS 62089-26-3, has been experimentally demonstrated to bind the hinge region of ATP-binding sites in EGFR and JNK-2 kinases [2]. In a 2024 study by Soltan et al., 1,5-diarylpyrazole derivatives achieved IC50 values of 0.9–2.0 μM against JNK-2 and 1.7 μM against EGFR protein kinase [2]. By contrast, classical pyrazolo[3,4-d]pyrimidine derivatives (e.g., 1,3-diphenyl-1H-pyrazolo[3,4-d]pyrimidine) rely on a fused bicyclic scaffold and present a different hinge-binding pharmacophore, often targeting kinases such as SRC family members or EGFR with alternative binding poses [3]. CAS 62089-26-3 uniquely combines the 1,5-diarylpyrazole hinge-binding motif with a pyrimidine-4-carboxamide tail, a configuration not represented in the published 1,5-diarylpyrazole kinase inhibitor SAR literature, offering a novel vector for extending into the solvent-exposed region or back pocket of the kinase active site [1].

Kinase inhibition 1,5-Diarylpyrazole EGFR JNK-2 ATP-competitive

Structural Differentiation from Pyridine-3-Carboxamide (Nicotinamide) Analog: Implications for Kinase Selectivity

CAS 62089-26-3 employs a pyrimidine-4-carboxamide group, whereas the closely related compound N-(4-(1-Phenyl-1H-pyrazol-5-yl)phenyl)pyridine-3-carboxamide (nicotinamide analog) uses a pyridine-3-carboxamide moiety [1]. The substitution of pyridine with pyrimidine introduces an additional nitrogen atom at the 1-position of the heterocyclic ring, altering the hydrogen-bond acceptor/donor capacity and electron distribution of the carboxamide-linked terminus [1]. In the well-characterized 2-(anilino)pyrimidine-4-carboxamide kinase inhibitor series, the pyrimidine nitrogen at position 1 forms a critical hydrogen bond with the kinase hinge backbone NH, while the carboxamide at position 4 extends toward the solvent channel [2]. Pyridine-3-carboxamide analogs lack this second hinge hydrogen-bond acceptor and exhibit significantly reduced kinase inhibitory potency in multiple kinase families (e.g., GSK-3 inhibitors: pyrimidine-4-carboxamide IC50 < 100 nM vs. pyridine-3-carboxamide IC50 > 10 μM) [2][3]. The pyrimidine nucleus in CAS 62089-26-3 is therefore expected to confer superior hinge-binding affinity compared to its pyridine analog, though this awaits experimental confirmation.

Kinase selectivity Nicotinamide isostere Pyrimidine-4-carboxamide Hinge-binding

Synthetic Tractability and Procurement Scalability: CAS 62089-26-3 vs. Fused Pyrazolo[3,4-d]pyrimidine Analogs

CAS 62089-26-3 is constructed from two readily available fragments: 4-(1-phenyl-1H-pyrazol-5-yl)aniline (CAS 62089-29-6) and pyrimidine-4-carboxylic acid (or its activated derivative) [1]. This modular, amide-bond-linked architecture permits systematic SAR exploration through independent variation of three structural vectors: (i) the N1-phenyl substituent on the pyrazole, (ii) the aryl spacer between pyrazole and carboxamide, and (iii) the heterocyclic carboxylic acid partner [1]. By contrast, fused pyrazolo[3,4-d]pyrimidine analogs (e.g., 1,3-diphenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives) require multi-step cyclocondensation reactions to construct the bicyclic core, which limits the accessible chemical space and complicates late-stage diversification [2]. The commercial availability of the aniline precursor (CAS 62089-29-6) from multiple suppliers and the well-established amide coupling chemistry (e.g., HATU, EDCI/HOBt) support rapid analog generation for hit-to-lead optimization .

Synthetic accessibility Building block utility Parallel synthesis SAR expansion

High-Value Application Scenarios for CAS 62089-26-3 Based on Differentiated Structural Evidence


Kinase Inhibitor Hit-Finding: Primary Screening of the Unexplored 1,5-Diarylpyrazole-Pyrimidine-4-Carboxamide Chemotype

CAS 62089-26-3 is best deployed as a first-in-class screening entry for the combined 1,5-diarylpyrazole-pyrimidine-4-carboxamide pharmacophore, a structural arrangement not represented in publicly disclosed kinase inhibitor patents or published SAR studies as of 2026 [1]. Given the validated kinase hinge-binding capability of the 1,5-diarylpyrazole core (EGFR/JNK-2 IC50 = 0.9–2.0 μM) [2] and the critical role of the pyrimidine-4-carboxamide in anchoring type I and type II kinase inhibitors [3], screening this compound against a broad kinase panel (e.g., 100–400 kinases) could identify a novel kinase target profile with IP-generating potential. Procurement of this specific CAS number ensures the defined connectivity (para-substituted phenyl linker, pyrimidine-4-carboxamide regioisomer) rather than isomeric mixtures that could confound screening results.

Fragment-Based Lead Discovery: Lead-Like Starting Point with High Growth Vector Potential

With a molecular weight of 341.37 g/mol, tPSA of 80 Ų, and only 4 rotatable bonds, CAS 62089-26-3 resides in attractive lead-like chemical space (MW < 350, tPSA < 140 Ų, rotatable bonds ≤ 7) and is approximately one-third smaller than typical pyrazolopyrimidine kinase inhibitors [1]. The three distinct vectors for chemical elaboration (pyrazole N1-phenyl, central phenyl ring, pyrimidine ring) support fragment growing strategies using well-validated chemistries (Suzuki coupling, Buchwald-Hartwig amination, amide diversification) [1]. This scenario is particularly relevant for biotech and academic medicinal chemistry groups seeking efficient fragment-to-lead progression with minimal risk of intellectual property overlap with existing pyrazolopyrimidine-based kinase inhibitor patents.

Selectivity Profiling: Negative Control Compound for Pyrazolopyrimidine-Kinase Binding Mode Studies

The non-fused, biaryl-linked architecture of CAS 62089-26-3 distinguishes it from classical pyrazolo[3,4-d]pyrimidine kinase inhibitors (e.g., ibrutinib scaffold derivatives, SRC-family inhibitors) that rely on a rigid, planar bicyclic core [3]. This compound can serve as a selectivity control to determine whether observed kinase inhibition in a pyrazolopyrimidine series is driven by the fused heterocyclic core or whether it can be recapitulated by the more flexible 1,5-diarylpyrazole-pyrimidine-4-carboxamide framework. The absence of pyrimidine C5/C6 substituents (present in dimethyl analogs) eliminates potential selectivity-modulating steric interactions, making the compound a cleaner probe of the core pharmacophore contribution [1].

Computational Chemistry: Molecular Docking and Pharmacophore Model Validation

The combination of a validated hinge-binding 1,5-diarylpyrazole moiety with a pyrimidine-4-carboxamide tail provides an ideal test case for validating docking algorithms and pharmacophore models that predict the binding mode of extended type I kinase inhibitors [2][3]. The compound's structural features—a rigid biaryl system terminated by a flexible carboxamide—present both well-defined pharmacophoric anchor points (pyrazole, pyrimidine) and conformational degrees of freedom (amide rotamerism) that stress-test conformational sampling methods [1]. Procurement of this specific compound enables computational groups to generate testable co-crystallization or biophysical binding predictions that can benchmark in silico workflows against experimental data, should such data become available.

Quote Request

Request a Quote for N-(4-(1-Phenyl-1H-pyrazol-5-yl)phenyl)pyrimidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.